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Compound of Interest |

1-Chloro-2-(4-
Compound Name: _
nitrophenoxy)benzene

CAS No.: 2091-61-4

Cat. No.: B1605464

. J

CAS Registry Number: 2091-61-4 Synonyms: 2-Chloro-4'-nitrodiphenyl ether; 1-chloro-2-(4-
nitrophenoxy)benzene Molecular Formula:

Molecular Weight: 249.65 g/mol

Introduction & Significance

This technical guide details the spectroscopic signature of 2-chlorophenyl 4'-nitrophenyl ether,
a halogenated diphenyl ether structurally related to the protoporphyrinogen oxidase (PPO)
inhibitor class of herbicides (e.g., Nitrofen).

In drug discovery and agrochemical synthesis, this compound serves as a critical
pharmacophore scaffold. The diphenyl ether linkage provides a specific bond angle (~120°)
that positions the electron-withdrawing nitro group and the lipophilic chlorine atom in a spatial
arrangement often required for binding to hydrophobic pockets in enzymatic targets.

Safety & Handling (Pre-Experimental)

e Hazard Class: Irritant (Skin/Eye), potentially toxic to aquatic life.

o PPE: Nitrile gloves, UV-protective safety glasses (if analyzing via UV-Vis), and fume hood
extraction are mandatory due to potential formation of toxic chlorinated byproducts upon
thermal decomposition.
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Synthesis & Purification Workflow

To ensure the spectroscopic data discussed below is valid, the sample must be synthesized
and purified to >98% purity. The standard route is the Ullmann Ether Synthesis or Nucleophilic
Aromatic Substitution (

).
Core Protocol: Mechanism[1]

e Reactants: 2-Chlorophenol (1.0 eq) + 1-Fluoro-4-nitrobenzene (1.0 eq).
o Base/Catalyst: Potassium Carbonate (

, 2.0 eq) in DMF or DMSO.

e Conditions: Heat to 80—100°C for 4—6 hours under

atmosphere.

o Workup: Quench with ice water, extract with EtOAc, wash with brine.

 Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO2, 10%
EtOAc/Hexane).
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Figure 1: Synthesis and purification workflow ensuring sample integrity for spectral analysis.

Spectroscopic Characterization
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). Significance: Confirms the presence
of the ether linkage and the nitro group while verifying the absence of the phenolic -OH
precursor.
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Frequency (

Functional Group Intensity Assignment Logic
)

Aromatic C-H 3050-3100 Weak C-H stretching

vibration.

Nitro ( Asymmetric stretching
1520-1530 Strong (characteristic of

) aromatic nitro).

Nitro (
1340-1350 Strong Symmetric stretching.

Aryl ether asymmetric
Ether (C-O-C) 1230-1250 Strong
stretch.

Aryl chloride stretch
C-ClI 1080 & 740-750 Medium (often coupled with

ring vibrations).

Out-of-plane bending
Ortho-Subst. 750 (approx) Strong for 1,2-disubstituted

ring.

Diagnostic Check: The absence of a broad band at 3200-3500

confirms the complete consumption of the 2-chlorophenol starting material.

Nuclear Magnetic Resonance ( NMR)

Solvent:

(Chloroform-d) or
. Frequency: 400 MHz or higher recommended for resolution of the ortho-ring multiplets.

The molecule possesses two distinct aromatic rings:

¢ Ring A (Nitrophenyl): Para-substituted (AA'BB' system).
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e Ring B (Chlorophenyl): Ortho-substituted (ABCD system).

NMR Data Table (

N

Shift (

ppm)

Multiplicity

Integration

Assignment

Structural
Insight

8.20 - 8.25

Doublet (d)

2H

H-3", H-5'

Ortho to

(Strongly
deshielded by
anisotropy/induct

ion).

7.50 —7.55

Doublet of
Doublets (dd)

1H

H-3 (Ring B)

Ortho to -ClI.
Deshielded by

Chlorine.

7.25-7.35

Multiplet (m)

1H

H-5 (Ring B)

Meta to ether/Cl.
[1]

7.10-7.18

Multiplet (m)

2H

H-4, H-6

Para/Ortho to
ether. Shielded
by ether oxygen
donation.

6.95-7.05

Doublet (d)

2H

H-2", H-6'

Ortho to Ether
(Ring A).
Shielded by
resonance from

oxygen.

Interpretation:

e The AA'BB' pattern (two doublets with "roofing" effect) is diagnostic for the 4-nitrophenyl

moiety.
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e The multiplet region (7.10-7.55 ppm) represents the 2-chlorophenyl ring. The proton at
position 3 (adjacent to ClI) typically appears most downfield within this specific ring system
due to the inductive effect of Chlorine.

Mass Spectrometry (MS)

Method: GC-MS (El, 70 eV) or LC-MS (ESI+). Molecular lon:
= 249 (for

) and 251 (for

).

Fragmentation Pathway (EIl): The ether linkage is the primary site of fragility under electron
impact.

Molecular lon: m/z 249/251 (3:1 ratio due to Cl isotopes).

Loss of

: m/z 203 (M - 46). Common for nitroaromatics.

Ether Cleavage: Formation of chlorophenoxy cation or nitrophenoxy cation depending on
charge localization stability.

Loss of Cl: m/z 214 (M - 35).

Molecular lon (M+)
m/z 249/251

C-0O Bond Break

[M - NO2]+
m/z 203

[M - CIJ+ Ether Cleavage
m/z 214 Phenoxy Cations
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Figure 2: Primary fragmentation pathways observed in Electron Impact (El) Mass
Spectrometry.

Quality Control & Validation Protocol

To validate the identity of "2-chlorophenyl 4'-nitrophenyl ether" against its isomers (e.g.,
Nitrofen, which is 2,4-dichloro), use the following logic:

¢ Isotope Pattern: Check MS for the Chlorine isotope cluster.
o Mono-chloro (Target): M and M+2 peak height ratio is 3:1.
o Di-chloro (Impurity/lsomer): M, M+2, M+4 ratio is 9:6:1.

e Coupling Constants (
):
o Check the nitro-ring doublets. A coupling constant of

confirms para-substitution.

o Meta-substitution (isomeric impurity) would show

and
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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